3-(Ethylsulfonyl)benzaldehyde

Physical Organic Chemistry Reaction Kinetics Substituent Effects

3-(Ethylsulfonyl)benzaldehyde (CAS 1351385-64-2) is a meta-substituted aromatic aldehyde building block with a molecular weight of 198.24 g/mol, typically supplied at 98% purity. It belongs to the sulfonylbenzaldehyde class, characterized by an electron-withdrawing ethylsulfonyl group (–SO₂C₂H₅) positioned at the 3-position of the benzaldehyde ring.

Molecular Formula C9H10O3S
Molecular Weight 198.24 g/mol
Cat. No. B12207520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Ethylsulfonyl)benzaldehyde
Molecular FormulaC9H10O3S
Molecular Weight198.24 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=CC(=C1)C=O
InChIInChI=1S/C9H10O3S/c1-2-13(11,12)9-5-3-4-8(6-9)7-10/h3-7H,2H2,1H3
InChIKeyMPJBQJZPGMLQCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Ethylsulfonyl)benzaldehyde for Pharmaceutical and Agrochemical R&D: A Meta-Substituted Aromatic Aldehyde Building Block


3-(Ethylsulfonyl)benzaldehyde (CAS 1351385-64-2) is a meta-substituted aromatic aldehyde building block with a molecular weight of 198.24 g/mol, typically supplied at 98% purity . It belongs to the sulfonylbenzaldehyde class, characterized by an electron-withdrawing ethylsulfonyl group (–SO₂C₂H₅) positioned at the 3-position of the benzaldehyde ring. This structural arrangement imparts distinct electronic and steric properties compared to its para-substituted isomer, 4-(ethylsulfonyl)benzaldehyde (CAS 50899-03-1), and its lower alkyl homolog, 3-(methylsulfonyl)benzaldehyde (CAS 43114-43-8). The compound serves as a versatile intermediate in the synthesis of sulfone-containing pharmaceuticals, agrochemicals, and materials, where precise control over substituent position is critical for downstream biological or functional performance [1].

Why 4-Ethyl or 3-Methyl Analogs Cannot Replace 3-(Ethylsulfonyl)benzaldehyde in Synthesis


Interchanging 3-(ethylsulfonyl)benzaldehyde with its closest analogs—4-(ethylsulfonyl)benzaldehyde or 3-(methylsulfonyl)benzaldehyde—is not chemically neutral. The position of the sulfonyl group (meta vs. para) fundamentally alters the electron density at the aldehyde carbon, quantified by Hammett substituent constants, which directly impacts reactivity in nucleophilic addition and condensation reactions [1]. Simultaneously, the length of the alkyl chain on the sulfonyl group (ethyl vs. methyl) modulates lipophilicity, steric bulk, and solid-state properties such as melting point . These differences manifest as divergent reaction yields, product crystallinities, and biological activities in downstream derivatives, as historically demonstrated by the superior in vivo antitubercular profile of the para-ethyl thiosemicarbazone (subathizone) compared to other analogs [2].

Quantified Differentiation Evidence for 3-(Ethylsulfonyl)benzaldehyde vs. Closest Analogs


Meta vs. Para Positional Isomerism: Quantified Impact on Aldehyde Electrophilicity via Hammett Constants

The meta-position of the ethylsulfonyl group in the target compound exerts a weaker electron-withdrawing effect on the aldehyde carbon compared to the para-position in 4-(ethylsulfonyl)benzaldehyde. This is quantified by the Hammett substituent constants (σ) for the structurally analogous methylsulfonyl group (SO₂CH₃). The σ_m value is 0.60, while σ_p is 0.72, indicating a 20% stronger electron withdrawal from the para position [1]. A less electrophilic aldehyde in the 3-isomer leads to slower rates in nucleophilic addition reactions, offering greater control in multi-step syntheses where selectivity is paramount.

Physical Organic Chemistry Reaction Kinetics Substituent Effects

Solid-State Physicochemical Benchmarking: Melting Point Differentiation Between Isomers

The solid-state properties of 3-(ethylsulfonyl)benzaldehyde differ markedly from its para-isomer. 4-(ethylsulfonyl)benzaldehyde has a reported melting point of 108–110°C and is handled as a solid . While the exact melting point of the 3-isomer is not uniformly reported across suppliers, its classification as a distinct solid with different chromatographic and crystallization behavior underscores that the two isomers are not phase-equivalent under standard laboratory conditions. This impacts purification methodology (e.g., recrystallization vs. distillation) and automated solid dosing in parallel synthesis platforms.

Process Chemistry Crystallization Purification

Alkyl Chain Length Effect: Ethylsulfonyl vs. Methylsulfonyl on Lipophilicity and Steric Profile

Replacing the ethyl group in 3-(ethylsulfonyl)benzaldehyde (MW 198.24) with a methyl group yields 3-(methylsulfonyl)benzaldehyde (MW 184.21). This homologation increases the molecular weight, the calculated logP (by approximately 0.5 log units), and the steric bulk around the sulfonyl moiety . The increased lipophilicity can enhance membrane permeability for downstream biological targets, while the larger ethyl group provides greater steric shielding of the sulfonyl, potentially increasing metabolic stability of derived drug candidates compared to the methyl analog.

Medicinal Chemistry QSAR ADME Properties

Derivative Antitubercular Activity: Historical Head-to-Head Ranking of p-Ethylsulfonylbenzaldehyde Thiosemicarbazone

In a seminal 1950 study of nearly 100 thiosemicarbazone derivatives for antitubercular activity in mice, the thiosemicarbazone of 4-(ethylsulfonyl)benzaldehyde ranked highest in terms of inverse molar intake required for a minimal therapeutic response, tied only with the isopropyl analog. The ethylsulfonyl derivative was superior to amino, acetamido, dimethylamino, nitro, sulfamyl, and methoxy analogs [1]. Furthermore, in direct comparative animal experiments, this derivative (PE) maintained higher blood concentrations for a longer period and showed greater therapeutic effect with lower toxicity than the benchmark Tb1 (thioacetazone), despite its lower in vitro antibacterial potency [2]. While these data are for the para-isomer, they demonstrate the privileged nature of the ethylsulfonylbenzaldehyde scaffold, suggesting that the 3-isomer may offer a distinct selectivity or toxicity profile due to its altered electronic structure.

Antitubercular Agents Thiosemicarbazones Structure-Activity Relationship

Meta-Directing Effects in Downstream Electrophilic Functionalization: Synthetic Pathway Control

The ethylsulfonyl group is a strong electron-withdrawing group that directs incoming electrophiles to the meta position. In 3-(ethylsulfonyl)benzaldehyde, this group is already meta to the aldehyde. This means that further electrophilic aromatic substitution (e.g., nitration, halogenation) on the ring will be directed to the positions that are meta to the sulfonyl group but ortho/para to the aldehyde (which is also meta-directing). This creates a predictable and distinct substitution pattern compared to the 4-isomer, where the sulfonyl and aldehyde groups reinforce each other's meta-directing effects, leading to a different set of accessible substitution products [1].

Synthetic Chemistry Electrophilic Aromatic Substitution Drug Intermediate Synthesis

Tyrosinase Inhibition: Head-to-Head Potency of the p-(Arylsulfonyl)benzaldehyde Class vs. Kojic Acid

A 2025 study on p-(arylsulfonyl)benzaldehydes demonstrated that these compounds are potent tyrosinase inhibitors. The series, which includes the para-ethylsulfonyl analog, exhibited IC50 values ranging from 3.82 to 19.38 µM, compared to 24.25 ± 0.14 µM for the standard inhibitor kojic acid. All but one compound in the series were superior to kojic acid [1]. This establishes the arylsulfonylbenzaldehyde scaffold as a validated pharmacophore for tyrosinase inhibition. While the meta-isomer (3-(ethylsulfonyl)benzaldehyde) was not directly tested in this study, its structural similarity to the active para-series suggests it may offer a different selectivity window or potency profile, meriting its own evaluation.

Enzyme Inhibition Tyrosinase Anti-Melanogenic Agents

High-Value Procurement and Application Scenarios for 3-(Ethylsulfonyl)benzaldehyde


Synthesis of Patentably Novel Meta-Substituted Drug Candidates

When the target molecule requires a specific meta-substituted sulfonylbenzaldehyde core to achieve a desired patent position or biological activity, 3-(ethylsulfonyl)benzaldehyde is non-interchangeable with its para-isomer. Its unique directing effects allow for the construction of regioisomeric series that cannot be accessed from the 4-isomer, as demonstrated by the distinct substitution patterns predicted by electrophilic aromatic substitution rules [1].

Fine-Tuning ADME Properties in Lead Optimization

The ethylsulfonyl group provides a calculated lipophilicity increase of approximately 0.5 logP units compared to the methylsulfonyl analog. This makes 3-(ethylsulfonyl)benzaldehyde the preferred starting material when a balance of enhanced membrane permeability and metabolic stability is required, without resorting to larger, more lipophilic alkyl groups that could introduce toxicity or solubility liabilities .

Development of Novel Tyrosinase Inhibitors for Dermatological or Neurological Disorders

Given that the p-(arylsulfonyl)benzaldehyde class has demonstrated potent tyrosinase inhibition (IC50 as low as 3.82 µM vs. 24.25 µM for kojic acid), 3-(ethylsulfonyl)benzaldehyde is a strategic intermediate for synthesizing meta-substituted analogs. Such compounds could be evaluated for anti-melanogenic activity in skin disorders or for neurodegenerative diseases like Parkinson's, where central-targeting tyrosinase inhibition is a new therapeutic strategy [2].

Process Chemistry and Solid-Form Screening

The distinct solid-state properties of 3-(ethylsulfonyl)benzaldehyde relative to its para-isomer (which melts at 108–110°C) necessitate tailored purification and formulation protocols. Procuring the correct isomer is critical for developing robust crystallization processes, ensuring consistent polymorphic form, and achieving the desired bioavailability in the final pharmaceutical product .

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